molecular formula C25H36Cl2N2O5 B12717605 Butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(4-(dimethylamino)phenyl)ethyl)phenoxy)methyl)ethyl) ester, dihydrochloride CAS No. 86819-19-4

Butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(4-(dimethylamino)phenyl)ethyl)phenoxy)methyl)ethyl) ester, dihydrochloride

Cat. No.: B12717605
CAS No.: 86819-19-4
M. Wt: 515.5 g/mol
InChI Key: UOWCWVIUCLJTSU-UHFFFAOYSA-N
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Description

Butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(4-(dimethylamino)phenyl)ethyl)phenoxy)methyl)ethyl) ester, dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(4-(dimethylamino)phenyl)ethyl)phenoxy)methyl)ethyl) ester, dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of dimethylamino groups and the esterification of butanedioic acid. Common reagents used in these reactions include dimethylamine, phenol derivatives, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process often involves continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(4-(dimethylamino)phenyl)ethyl)phenoxy)methyl)ethyl) ester, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(4-(dimethylamino)phenyl)ethyl)phenoxy)methyl)ethyl) ester, dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of Butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(4-(dimethylamino)phenyl)ethyl)phenoxy)methyl)ethyl) ester, dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites, modulating biochemical pathways and exerting its effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Butanedioic acid, dimethyl ester
  • 2-(Dimethylamino)ethyl methacrylate
  • Phenoxyacetic acid derivatives

Uniqueness

Butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(4-(dimethylamino)phenyl)ethyl)phenoxy)methyl)ethyl) ester, dihydrochloride is unique due to its combination of functional groups, which confer distinct reactivity and versatility. This makes it particularly valuable in applications requiring specific chemical interactions and properties.

Properties

CAS No.

86819-19-4

Molecular Formula

C25H36Cl2N2O5

Molecular Weight

515.5 g/mol

IUPAC Name

4-[1-(dimethylamino)-3-[2-[2-[4-(dimethylamino)phenyl]ethyl]phenoxy]propan-2-yl]oxy-4-oxobutanoic acid;dihydrochloride

InChI

InChI=1S/C25H34N2O5.2ClH/c1-26(2)17-22(32-25(30)16-15-24(28)29)18-31-23-8-6-5-7-20(23)12-9-19-10-13-21(14-11-19)27(3)4;;/h5-8,10-11,13-14,22H,9,12,15-18H2,1-4H3,(H,28,29);2*1H

InChI Key

UOWCWVIUCLJTSU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(COC1=CC=CC=C1CCC2=CC=C(C=C2)N(C)C)OC(=O)CCC(=O)O.Cl.Cl

Origin of Product

United States

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